molecular formula C25H35N5O2 B1241941 4-[3-[1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl]propoxy]benzenecarboximidamide CAS No. 873546-31-7

4-[3-[1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl]propoxy]benzenecarboximidamide

Cat. No. B1241941
Key on ui cas rn: 873546-31-7
M. Wt: 437.6 g/mol
InChI Key: KUNDLEJVAIBADY-UHFFFAOYSA-N
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Patent
US07700623B2

Procedure details

To a water (40 mL)/2-propanol (80 mL) suspension of 20.0 g of 4-{3-[4-(3-{4-[amino(imino)methyl]phenoxy}propyl)-1-piperidinyl]propoxy}benzamidine was added 14.3 g of hydrochloric acid, which was then stirred at 60° C. for 10 minutes. Thereto was added 120 mL of 2-propanol, to which 100 mg of seed crystals were added, followed by stirring at room temperature for 35 minutes and under cooling with ice for 2 hours. The precipitated crystals were collected by filtration to provide 28.3 g of 4-{3-[4-(3-{4-[amino(imino)methyl]phenoxy}propyl)-1-piperidinyl]propoxy}benzamidine trihydrochloride pentahydrate as colorless crystals.
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH2:1].[NH2:2][C:3](=[NH:33])[C:4]1[CH:32]=[CH:31][C:7]([O:8][CH2:9][CH2:10][CH2:11][CH:12]2[CH2:17][CH2:16][N:15]([CH2:18][CH2:19][CH2:20][O:21][C:22]3[CH:30]=[CH:29][C:25]([C:26]([NH2:28])=[NH:27])=[CH:24][CH:23]=3)[CH2:14][CH2:13]2)=[CH:6][CH:5]=1.[ClH:34]>CC(O)C>[OH2:8].[OH2:1].[OH2:8].[OH2:8].[OH2:8].[ClH:34].[ClH:34].[ClH:34].[NH2:33][C:3](=[NH:2])[C:4]1[CH:32]=[CH:31][C:7]([O:8][CH2:9][CH2:10][CH2:11][CH:12]2[CH2:17][CH2:16][N:15]([CH2:18][CH2:19][CH2:20][O:21][C:22]3[CH:23]=[CH:24][C:25]([C:26]([NH2:28])=[NH:27])=[CH:29][CH:30]=3)[CH2:14][CH2:13]2)=[CH:6][CH:5]=1 |f:4.5.6.7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
O
Name
Quantity
20 g
Type
reactant
Smiles
NC(C1=CC=C(OCCCC2CCN(CC2)CCCOC2=CC=C(C(=N)N)C=C2)C=C1)=N
Name
Quantity
80 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
14.3 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was then stirred at 60° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to which 100 mg of seed crystals were added
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 35 minutes
Duration
35 min
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O.O.O.O.O.Cl.Cl.Cl.NC(C1=CC=C(OCCCC2CCN(CC2)CCCOC2=CC=C(C(=N)N)C=C2)C=C1)=N
Measurements
Type Value Analysis
AMOUNT: MASS 28.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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